Cas no 50963-77-4 (2-(3-aminophenoxy)ethan-1-ol)

2-(3-Aminophenoxy)ethan-1-ol is a versatile aromatic amino alcohol with a molecular formula of C₈H₁₁NO₂. Its structure features both an amino group and a hydroxyl group linked via an ethoxy bridge to a phenyl ring, enabling its use as a key intermediate in organic synthesis. This compound is particularly valued for its reactivity in polymerization processes, such as epoxy and polyurethane formulations, where it contributes to enhanced crosslinking and mechanical properties. Its amine functionality also makes it suitable for applications in dye synthesis, pharmaceutical intermediates, and corrosion inhibitors. The product exhibits good solubility in polar solvents, facilitating its incorporation into various chemical systems.
2-(3-aminophenoxy)ethan-1-ol structure
2-(3-aminophenoxy)ethan-1-ol structure
Product Name:2-(3-aminophenoxy)ethan-1-ol
CAS No:50963-77-4
MF:C8H11NO2
MW:153.178442239761
MDL:MFCD03004835
CID:858789
PubChem ID:3944845
Update Time:2025-05-20

2-(3-aminophenoxy)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Aminophenoxy)ethanol
    • 2-(3-Aminophenoxy)-1-ethanol
    • 2-(3-Amino-phenoxy)-aethanol
    • 2-(3-aminophenoxy)ethan-1-ol
    • 2-(3-Amino-phenoxy)-ethanol
    • 2-(3-aminophenoxy)ethanol(SALTDATA: FREE)
    • 3-(2-hydroxyethoxy)aniline
    • AC1N0WVL
    • aminophenoxyethanol
    • SureCN655427
    • PRMZVGDZZPRZIF-UHFFFAOYSA-N
    • DA-18502
    • C78268
    • J-505756
    • 2-(3-amino-phenoxy)ethanol
    • SB83947
    • 2-(3-Aminophenoxy)ethanol, AldrichCPR
    • EN300-234923
    • STL146906
    • BBL029833
    • VU0610309-1
    • DTXSID30398144
    • 5W-0636
    • MFCD03004835
    • 50963-77-4
    • Oprea1_170594
    • F3317-0002
    • SCHEMBL655427
    • AKOS000245479
    • 2-(3-aminophenoxyl)ethanol
    • MDL: MFCD03004835
    • Inchi: 1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2
    • InChI Key: PRMZVGDZZPRZIF-UHFFFAOYSA-N
    • SMILES: O(CCO)C1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 153.07903
  • Monoisotopic Mass: 153.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 55.5A^2

Experimental Properties

  • Density: 1.18
  • Boiling Point: 333.9°C at 760 mmHg
  • Flash Point: 155.7°C
  • Refractive Index: 1.582
  • PSA: 55.48
  • LogP: 1.22110

2-(3-aminophenoxy)ethan-1-ol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

2-(3-aminophenoxy)ethan-1-ol Pricemore >>

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2-(3-aminophenoxy)ethan-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:50963-77-4)2-(3-aminophenoxy)ethan-1-ol
Order Number:A871407
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:28
Price ($):228.0
Email:sales@amadischem.com

Additional information on 2-(3-aminophenoxy)ethan-1-ol

Recent Advances in the Study of 2-(3-Aminophenoxy)ethan-1-ol (CAS: 50963-77-4) in Chemical Biology and Pharmaceutical Research

The compound 2-(3-aminophenoxy)ethan-1-ol (CAS: 50963-77-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug development and biochemical studies. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of 2-(3-aminophenoxy)ethan-1-ol as a key intermediate in the synthesis of various pharmacologically active molecules. Its unique chemical structure, featuring both an amino group and a hydroxyl group, makes it a valuable building block for the development of novel drugs. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways.

One of the most notable advancements is the use of 2-(3-aminophenoxy)ethan-1-ol in the development of small-molecule inhibitors for protein kinases. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinase targets, with IC50 values in the nanomolar range. These findings suggest potential applications in cancer therapy, particularly for tumors driven by kinase dysregulation.

In addition to its role in kinase inhibition, 2-(3-aminophenoxy)ethan-1-ol has been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound display broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a promising candidate for the development of new antibiotics.

Further research has explored the compound's potential in neuropharmacology. Preliminary data from in vitro and in vivo studies indicate that 2-(3-aminophenoxy)ethan-1-ol derivatives may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These findings open new avenues for the treatment of neurological disorders such as depression and Parkinson's disease.

The synthesis and optimization of 2-(3-aminophenoxy)ethan-1-ol derivatives have also seen significant progress. Recent publications in Organic Process Research & Development describe improved synthetic routes that yield higher purity and better scalability. These advancements are critical for transitioning from laboratory-scale production to industrial manufacturing, ensuring the compound's availability for further research and potential clinical applications.

In conclusion, 2-(3-aminophenoxy)ethan-1-ol (CAS: 50963-77-4) continues to emerge as a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, ranging from kinase inhibition to antimicrobial activity and neuropharmacology, underscore its potential as a versatile scaffold for drug discovery. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its therapeutic applications in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:50963-77-4)2-(3-aminophenoxy)ethan-1-ol
A871407
Purity:99%
Quantity:1g
Price ($):228.0
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